

A Comparative Guide to the Applications of 2-Bromo-4,6-dimethylphenol

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Compound of Interest

Compound Name: **2-Bromo-4,6-dimethylphenol**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **2-Bromo-4,6-dimethylphenol**, a versatile substituted phenol, and its potential applications in organic synthesis and drug discovery. While direct comparative studies featuring this specific compound are limited, this document synthesizes available experimental data for structurally related compounds and established chemical principles to offer insights into its performance relative to other substituted phenols.

I. Performance in Chemical Synthesis

2-Bromo-4,6-dimethylphenol serves as a valuable building block in organic synthesis, offering multiple reactive sites for functionalization. Its performance in key reactions can be compared with other substituted phenols based on the electronic and steric effects of its substituents.

A. Comparison with Other Bromophenol Isomers in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction. The reactivity of bromophenols in this reaction is influenced by the position of the bromo and hydroxyl groups. While no specific data for **2-Bromo-4,6-dimethylphenol** was found, a comparison with other bromophenols suggests that both electronic and steric factors play a crucial role. The methyl groups at positions 4 and 6 are electron-donating, which can increase

the electron density at the bromine-bearing carbon, potentially facilitating the oxidative addition step. However, the ortho-methyl group may introduce steric hindrance.

| Compound | Substituent Positions | Expected Reactivity in Suzuki Coupling |
|----------------------------|---|--|
| 2-Bromo-4,6-dimethylphenol | 2-Br, 4-CH ₃ , 6-CH ₃ | Moderate to high, influenced by activating methyl groups and potential steric hindrance from the 6-methyl group. |
| 4-Bromophenol | 4-Br | High reactivity due to the electron-donating hydroxyl group and minimal steric hindrance. |
| 2-Bromophenol | 2-Br | Moderate reactivity, potentially influenced by intramolecular hydrogen bonding or chelation to the catalyst. |
| 2-Bromo-4-methylphenol | 2-Br, 4-CH ₃ | High reactivity, enhanced by the electron-donating methyl group. |
| 4-Bromo-2,6-dimethylphenol | 4-Br, 2-CH ₃ , 6-CH ₃ | High reactivity, with the ortho-methyl groups potentially influencing the reaction rate. |

B. Electrophilic Substitution Reactions

The hydroxyl and methyl groups on the aromatic ring of **2-Bromo-4,6-dimethylphenol** are activating and ortho-, para-directing. This makes the remaining open position (C5) highly susceptible to electrophilic attack. Compared to phenol, which readily undergoes polysubstitution, the substituted positions in **2-Bromo-4,6-dimethylphenol** offer a degree of regiocontrol.

II. Potential in the Synthesis of Bioactive Compounds

Bromophenols are a class of compounds known for their diverse biological activities, including antioxidant and anticancer properties. While no biological activity data for derivatives of **2-Bromo-4,6-dimethylphenol** were found, we can infer potential activity based on structure-activity relationship (SAR) studies of other bromophenol derivatives. The presence of the phenolic hydroxyl group is often crucial for antioxidant activity, while the substitution pattern on the aromatic ring can modulate this activity and impart other biological properties.

A. Comparative Antioxidant Activity of Bromophenol Derivatives

The following table summarizes the antioxidant activity (IC50 values from DPPH assay) of various bromophenol derivatives found in the literature. This data provides a benchmark for the potential antioxidant activity of derivatives that could be synthesized from **2-Bromo-4,6-dimethylphenol**.

| Bromophenol Derivative | IC50 (µM) | Reference |
|--|-----------------------------------|-----------|
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 19.84 | [1] |
| (3,5-dibromo-4-hydroxyphenyl)acetic acid butyl ester | 9.67 - 21.90 | [2] |
| Novel Bromophenol Derivatives (unspecified) | 8.94 - 59.45 (Ki values for AChE) | [3] |

Lower IC50 values indicate higher antioxidant activity.

III. Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following are representative protocols for key reactions involving bromophenols.

A. Synthesis of 2-Bromo-4-methylphenol (Illustrative Protocol)

This protocol for a related compound illustrates a typical bromination of a substituted phenol.

Materials:

- p-Cresol
- Chloroform
- Bromine
- Water

Procedure:

- In a 1000 mL four-necked flask, dissolve 220g (2.00 moles) of p-cresol in 146.7g (1.23 moles) of chloroform.
- Prepare a solution of 336.33g (2.10 moles) of bromine in 228.8g (1.91 moles) of chloroform in a dropping funnel.
- Cool the flask to 0-5 °C and begin to add the bromine solution dropwise over 7 hours while stirring and maintaining the temperature.
- After the reaction is complete, add 400g of water to wash out hydrogen bromide. Separate the aqueous layer.
- Wash the organic layer with water until neutral.
- Distill the organic layer under normal pressure up to 100 °C, then under reduced pressure (-0.09 MPa) up to 55 °C to recover the chloroform.
- The remaining product is 2-bromo-4-methylphenol. A yield of 99.3% with a purity of 98.54% has been reported for a similar procedure.

B. General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Bromophenol

This generalized protocol can be adapted for **2-Bromo-4,6-dimethylphenol**.

Materials:

- **2-Bromo-4,6-dimethylphenol** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , 2.0 equiv)
- Degassed solvent (e.g., Toluene/Water mixture)

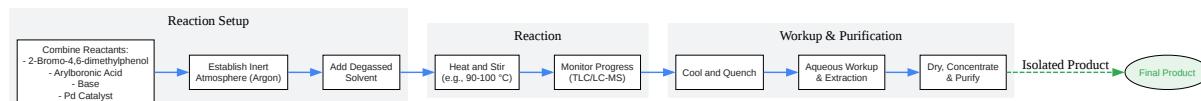
Procedure:

- In a reaction vessel, combine **2-Bromo-4,6-dimethylphenol**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to 90-100 °C and stir vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography.

IV. Visualizations

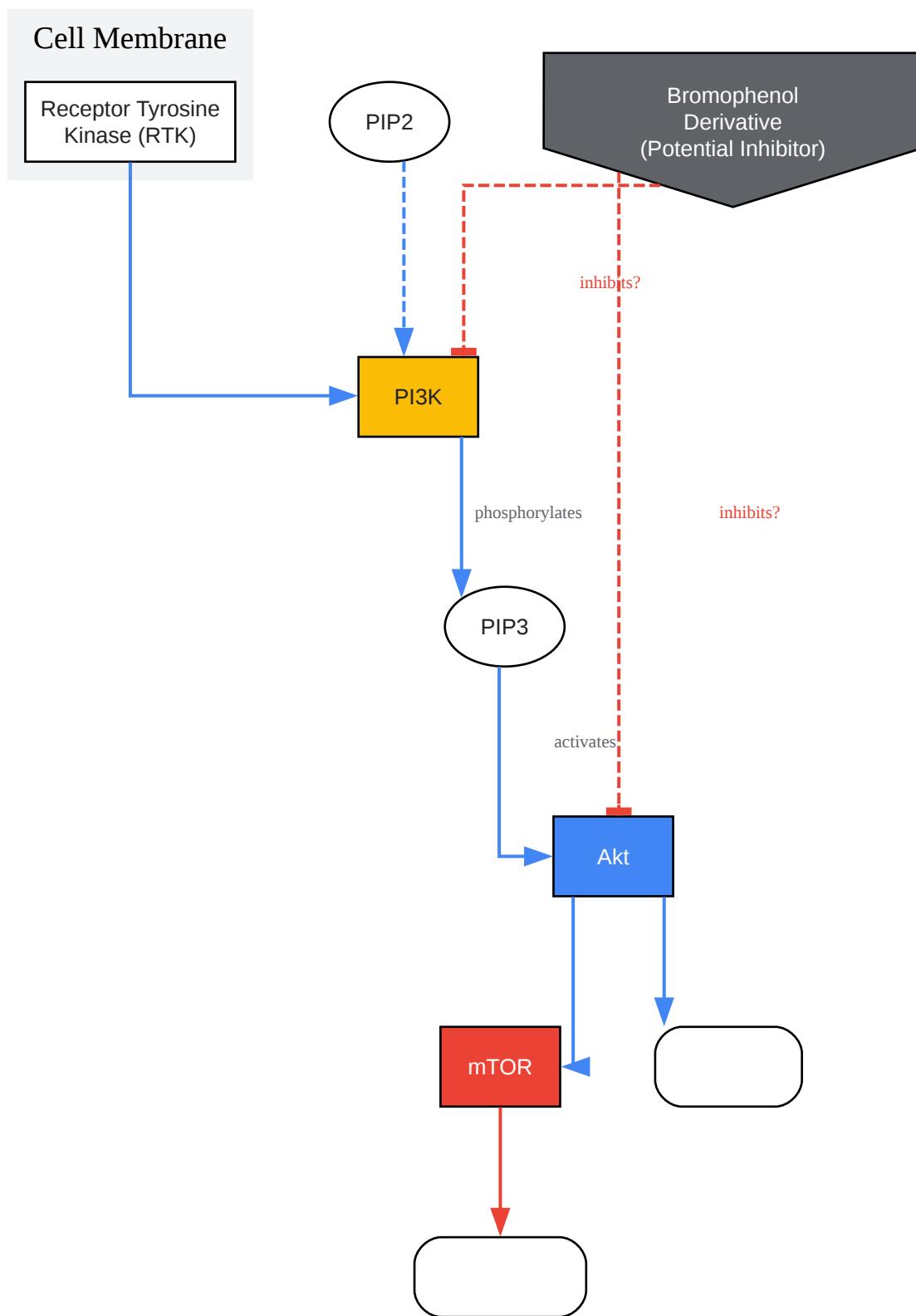
A. Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

B. PI3K/Akt Signaling Pathway (Relevant to Anticancer Activity)

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Caption: The PI3K/Akt signaling pathway, a potential target for anticancer bromophenol derivatives.

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